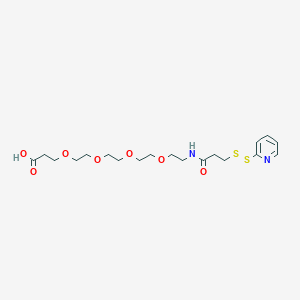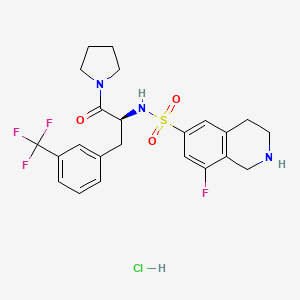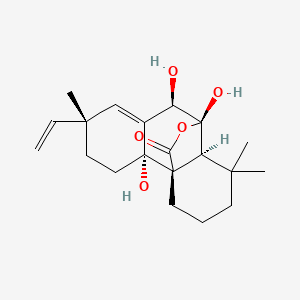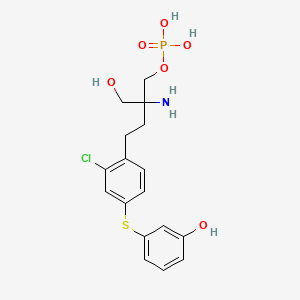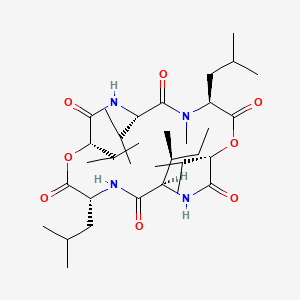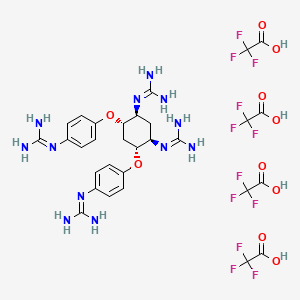
SSM 3 trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SSM 3 trifluoroacetate is a potent furin inhibitor with an EC50 of 54 nM . It is known to block furin-dependent cell surface processing of anthrax protective antigen-83 in vitro .
Molecular Structure Analysis
The molecular formula of SSM 3 trifluoroacetate is C22H32N12O2.4CF3CO2H . The InChI key is JYRRXGHBFAELIV-YAOLEPIASA-N . The compound has a molecular weight of 952.66 g/mol .Physical And Chemical Properties Analysis
SSM 3 trifluoroacetate is soluble to 100 mM in water and to 100 mM in DMSO . It should be stored at -20°C .Wissenschaftliche Forschungsanwendungen
Semisolid metal (SSM) processing is a technology for metal forming using semisolid slurries, characterized by non-dendritic solid particles dispersed in a liquid matrix. This method has shown potential for producing metallic components with high integrity, improved mechanical properties, complex shape, and tight dimensional control (Fan, 2002).
Surface-segregated monolayers (SSMs) based on poly(3-alkylthiophene)s with semifluoroalkyl groups have been used in organic photovoltaic devices. The molecular design of these SSMs can significantly impact the energy structure at the interface, morphology, and molecular orientations in bulk heterojunction films (Wang et al., 2018).
Trifluoroacetic acid and its anhydride, related to trifluoroacetate, have been explored for scalable trifluoromethylation methodologies. Despite the high oxidation potential of trifluoroacetate, strategies using trifluoroacetic anhydride for trifluoromethylation have been developed (Beatty et al., 2015).
Carbon nanotube (CNT) electrodes, consisting of vertically aligned CNT arrays grown on stainless steel mesh (SSM), have been prepared for electrochemical treatment of chromium-containing wastewater. This design increases the electrochemical surface area, enhancing CrVI reduction (Wang & Na, 2014).
Trifluoroacetylsulfenyl trifluoroacetate, a compound with a symmetrically substituted S-O bond, has been synthesized and studied for its spectroscopic characterization and quantum chemical calculations. It has a skew structure and exhibits unique conformational properties (Ulic et al., 2002).
Palladium–copper catalysts prepared using a sacrificial support method (SSM) have shown significant activity in the electrooxidation of 2-propanol, demonstrating high mass activity and surface area (Serov et al., 2012).
Surface modification of stainless steel mesh (SSM) for use as high-performance anodes in microbial fuel cells has been explored. Modifications like acid etching and binder-free carbon black coating significantly improved microbial bioelectrocatalytic activity (Peng et al., 2016).
Iron(III) trifluoroacetate was used as an efficient catalyst for the nucleophilic ring opening of epoxides, alcoholysis, hydrolysis, and acetolysis. It also catalyzed the addition of chloride, bromide, iodide, and nitrate ions to epoxides efficiently (Iranpoor & Adibi, 2000).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[4-[(1S,2S,4R,5R)-2,4-bis(diaminomethylideneamino)-5-[4-(diaminomethylideneamino)phenoxy]cyclohexyl]oxyphenyl]guanidine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N12O2.4C2HF3O2/c23-19(24)31-11-1-5-13(6-2-11)35-17-10-18(16(34-22(29)30)9-15(17)33-21(27)28)36-14-7-3-12(4-8-14)32-20(25)26;4*3-2(4,5)1(6)7/h1-8,15-18H,9-10H2,(H4,23,24,31)(H4,25,26,32)(H4,27,28,33)(H4,29,30,34);4*(H,6,7)/t15-,16+,17-,18+;;;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRRXGHBFAELIV-YAOLEPIASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CC(C1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C[C@@H]([C@H]1N=C(N)N)OC2=CC=C(C=C2)N=C(N)N)OC3=CC=C(C=C3)N=C(N)N)N=C(N)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36F12N12O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
952.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SSM 3 trifluoroacetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

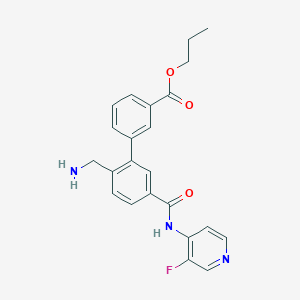

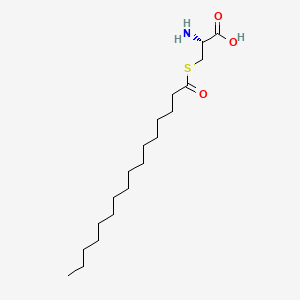
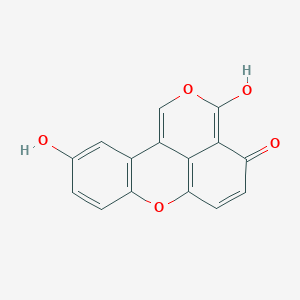

![Sodium 2-{[(Z)-{5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,2,6,7,8,9-hexahydro-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene}amino]oxy}-4-hydroxybutanoate](/img/structure/B610936.png)
